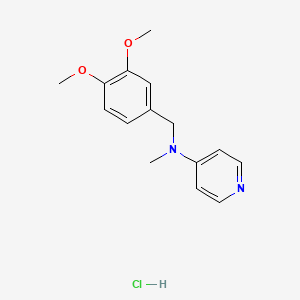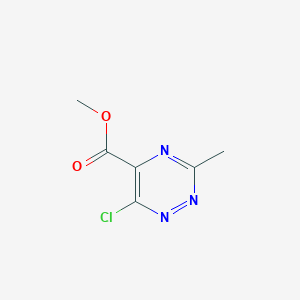
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a complex organic compound that features a trifluoroborate group attached to an indole ring. The compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tert-butoxycarbonyl group provides stability and protection during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole compound.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butoxycarbonyl anhydride in the presence of a base.
Formation of the Trifluoroborate Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Aplicaciones Científicas De Investigación
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Chemistry: It is used in organic synthesis for the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its use in drug development is ongoing, particularly for compounds that target specific biological pathways.
Industry: It is used in the synthesis of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism by which Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, with the tert-butoxycarbonyl group providing stability and protection during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Potassium (5-(benzyloxy)-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl group, making it less stable in certain reactions.
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a trifluoroborate group.
Uniqueness
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which enhances its reactivity in cross-coupling reactions. The tert-butoxycarbonyl group provides additional stability, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C20H20BF3KNO3 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyindol-2-yl]boranuide |
InChI |
InChI=1S/C20H20BF3NO3.K/c1-20(2,3)28-19(26)25-17-10-9-16(27-13-14-7-5-4-6-8-14)11-15(17)12-18(25)21(22,23)24;/h4-12H,13H2,1-3H3;/q-1;+1 |
Clave InChI |
CRNLCJKAEZPNLW-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCC3=CC=CC=C3)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
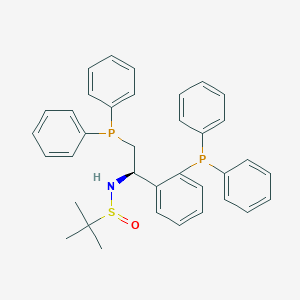
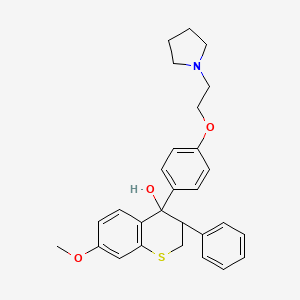
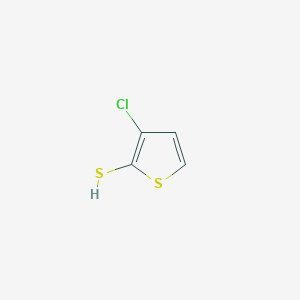
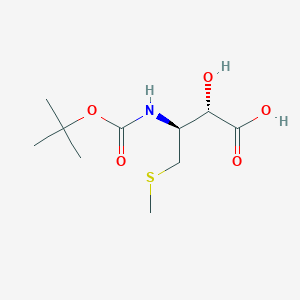
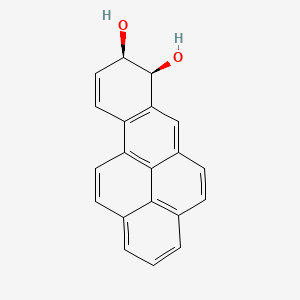
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
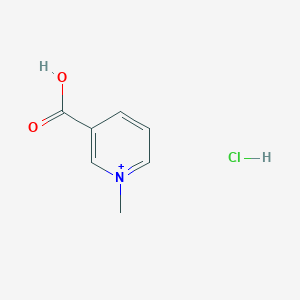
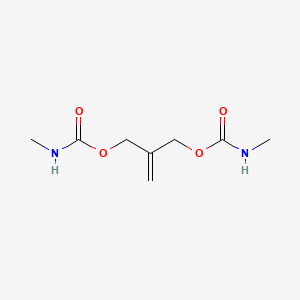
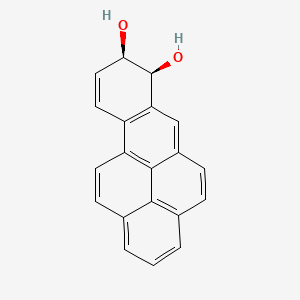
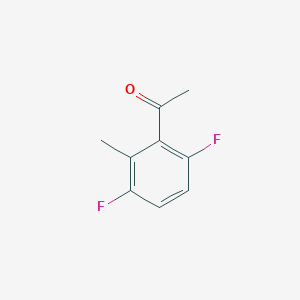
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
